1-Cyclodecylpyrrolidine is a cyclic amine compound characterized by a pyrrolidine ring bonded to a cyclodecyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
1-Cyclodecylpyrrolidine can be synthesized through various chemical processes, which will be detailed in the synthesis analysis section. Its structural characteristics make it a suitable candidate for further research in drug development and organic synthesis.
This compound falls under the category of cyclic amines and can be classified based on its molecular structure as follows:
The synthesis of 1-Cyclodecylpyrrolidine can be approached through several methods, often involving the reaction of cyclodecyl derivatives with pyrrolidine or its derivatives. One common synthetic route involves:
In laboratory settings, the synthesis typically requires the following conditions:
Key structural data includes:
1-Cyclodecylpyrrolidine can undergo various chemical reactions typical of secondary amines, including:
Reactions are typically carried out in organic solvents with appropriate catalysts or reagents, depending on the desired product. For example, acylation may require the presence of a base such as triethylamine to neutralize HCl produced during the reaction.
Further research is needed to elucidate specific mechanisms and quantify biological activities. Preliminary studies may involve binding affinity assays and enzyme kinetics.
Relevant data on these properties would typically be gathered through experimental studies, including spectroscopy and chromatography techniques.
1-Cyclodecylpyrrolidine has potential applications in:
Research into this compound could lead to advancements in pharmaceuticals and materials engineering, highlighting its significance in both academic and industrial contexts.
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—represents a privileged scaffold in modern medicinal chemistry, appearing in 37 FDA-approved drugs and ranking as the most prevalent non-aromatic nitrogen heterocycle in pharmaceuticals [1] [5]. This dominance stems from its unique three-dimensional (3D) coverage and structural versatility, enabling efficient exploration of pharmacophore space. Unlike planar aromatic systems, pyrrolidine's non-planar ring undergoes pseudorotation—a conformational flexibility allowing access to multiple energetically favorable states that enhance binding complementarity with biological targets [1] [3].
Key physicochemical properties contribute to its drug-likeness: pyrrolidine exhibits a dipole moment of 1.411 D, polar surface area (PSA) of 16.464 Ų, and logP of 0.459—properties that favor aqueous solubility and membrane permeability (Table 1) [1]. The presence of a basic nitrogen (pKBHX ≈ 2.59) facilitates salt formation and hydrogen-bonding interactions, while its sp3-hybridized framework increases saturation (Fsp3), a descriptor correlated with clinical success [1] [3]. This scaffold is integral to diverse therapeutics, including kinase inhibitors (e.g., futibatinib), receptor antagonists (e.g., daridorexant), and anticancer agents, underscoring its broad applicability in addressing unmet medical needs [5].
Table 1: Physicochemical Properties of Pyrrolidine Versus Related Scaffolds [1]
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole moment (D) | 0.073 | 1.411 | 2.930 |
logP | 3.000 | 0.459 | 0.750 |
Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
H-Bond Acceptor Capacity | 0 | 1.5 | 0.5 |
H-Bond Donor Capacity | 0 | 1.0 | 1.0 |
Calculated Aqueous Solubility (logS) | -2.642 | 0.854 | -0.175 |
N-Alkylation of the pyrrolidine nitrogen is a strategic modification to fine-tune pharmacokinetic properties, particularly metabolic stability, lipophilicity, and target engagement. Unsubstituted pyrrolidines often suffer from rapid oxidative metabolism via cytochrome P450 enzymes, primarily at the α-carbons to nitrogen. Introducing alkyl groups sterically shields these vulnerable sites and modulates electron density on the nitrogen. A case study in CXCR4 antagonist development demonstrates this principle: replacing a metabolically labile tetrahydroquinoline moiety with N-alkyl pyrrolidine enhanced microsomal stability by reducing hydroxylation susceptibility [2].
The alkyl chain’s size and branching directly influence lipophilicity (logP) and passive diffusion. Linear alkyl chains (e.g., methyl, ethyl) minimally increase logP but offer limited metabolic protection. In contrast, bulky, branched groups (e.g., tert-butyl, adamantyl) significantly enhance metabolic resistance but may increase molecular weight and reduce solubility. Cycloalkyl substitutions—such as cyclodecyl—strike a balance by providing high steric bulk with moderate lipophilicity, while their aliphatic rings restrict conformational flexibility, potentially improving selectivity [1] [5]. Additionally, N-alkylation eliminates the pyrrolidine nitrogen’s H-bond donor capacity, reducing nonspecific binding and improving membrane permeability—critical for CNS-penetrant drugs or orally bioavailable agents [1] [3].
Table 2: Impact of N-Alkyl Groups on Pyrrolidine Properties
N-Substituent | Metabolic Stability | logP Increase | Steric Shielding | Conformational Flexibility |
---|---|---|---|---|
Methyl | Low | +0.1–0.3 | Minimal | High |
tert-Butyl | Moderate | +0.8–1.2 | Moderate | Low |
Cyclohexyl | High | +1.2–1.5 | High | Medium |
Cyclodecyl | Very High | +2.0–2.5 | Very High | Very Low |
The cyclodecyl group—a 10-membered aliphatic ring—confers exceptional steric bulk and conformational constraints when appended to pyrrolidine nitrogen. Its macrocyclic structure occupies a substantial molecular volume (>140 ų), creating a hydrophobic "shield" that obstructs access of metabolizing enzymes to the pyrrolidine core [1]. Unlike smaller cycloalkyl groups (e.g., cyclohexyl), cyclodecyl’s larger ring size exhibits restricted pseudorotation, limiting its ability to adopt planar conformations. This rigidity reduces entropic penalties upon binding to deep hydrophobic pockets in targets like kinases or GPCRs, enhancing binding affinity through the "conformational selection" mechanism [1] [3].
Sterically, the cyclodecyl group protrudes orthogonally from the pyrrolidine plane, influencing chiral recognition and binding pocket penetration. In asymmetric synthesis, this bulk can direct the approach of reagents or catalysts, favoring diastereoselective transformations at the pyrrolidine’s α-carbons. For instance, in 1,3-dipolar cycloadditions, cyclodecyl-modified pyrrolidines exhibit enhanced stereoselectivity due to steric bias imposed by the macrocycle [3]. Biologically, this group improves target specificity by preventing off-target interactions—e.g., in kinase inhibitors, where bulky N-substituents discriminate between ATP-binding sites with varying cavity sizes [5].
However, cyclodecyl’s hydrophobicity requires careful counterbalancing. Strategies include introducing polar appendages (e.g., carboxylic acids, amines) at the pyrrolidine 2- or 3-positions or utilizing salt-forming groups (e.g., tertiary amines) to maintain aqueous solubility. Fragment-based studies show that cyclodecyl-pyrrolidine hybrids retain "Rule of Three" compliance (MW < 300, logP < 3, HBD ≤ 3), enabling their use in fragment libraries for 3D-target screening [3].
Table 3: Conformational Effects of Cyclodecyl vs. Common N-Substituents
Property | Cyclodecyl | Cyclohexyl | tert-Butyl |
---|---|---|---|
Ring Size/Type | 10-membered cyclic | 6-membered cyclic | Branched acyclic |
Steric Volume (ų) | >140 | ~100 | ~75 |
Conformational Flexibility | Low (restricted ring flip) | Medium (chair-boat flip) | None |
Hydrophobicity (ΔlogP) | +2.5 | +1.4 | +1.0 |
Impact on Pyrrolidine Pseudorotation | Restricts envelope conformations | Moderate restriction | Minimal effect |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4